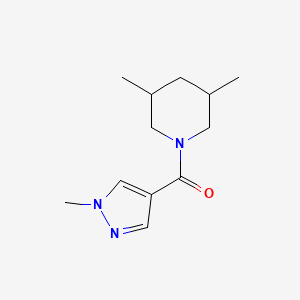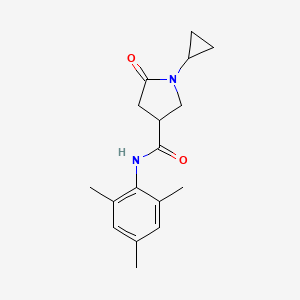
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, commonly known as DMPM, is a synthetic compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Applications De Recherche Scientifique
DMPM has shown promising results in various scientific research applications. One of the most significant applications of DMPM is in medicinal chemistry, where it has been used as a scaffold for the design and synthesis of novel drugs. It has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, DMPM has been used as a ligand in coordination chemistry, where it has exhibited excellent chelating properties.
Mécanisme D'action
The mechanism of action of DMPM is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It has also been suggested that DMPM may act as a Lewis base in coordination chemistry.
Biochemical and Physiological Effects:
Currently, there is limited information available on the biochemical and physiological effects of DMPM. However, preliminary studies have shown that it exhibits low toxicity and is relatively stable under physiological conditions. It has also been shown to possess good solubility in various organic solvents, making it an attractive candidate for use in drug discovery and organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPM is its versatility in various scientific research applications. It is also relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, one of the limitations of DMPM is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of DMPM. One potential direction is the design and synthesis of novel drugs based on the DMPM scaffold. Another potential direction is the use of DMPM as a ligand in coordination chemistry, particularly in the development of new catalysts for various chemical reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of DMPM.
Méthodes De Synthèse
The synthesis of DMPM involves the reaction of 3,5-dimethylpiperidine with 1-methylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization using various analytical techniques, including NMR and IR spectroscopy.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-4-10(2)7-15(6-9)12(16)11-5-13-14(3)8-11/h5,8-10H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAFANTPZXSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
